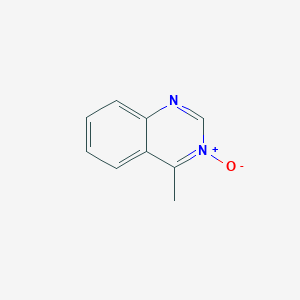
4-Methylquinazoline 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylquinazoline 3-oxide (4-MQO) is a compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-Methylquinazoline 3-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. Furthermore, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemische Und Physiologische Effekte
4-Methylquinazoline 3-oxide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In addition, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methylquinazoline 3-oxide in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-Methylquinazoline 3-oxide is its low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methylquinazoline 3-oxide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Finally, there is potential for 4-Methylquinazoline 3-oxide to be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Conclusion
In conclusion, 4-Methylquinazoline 3-oxide is a compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to yield a high purity product, and it has been extensively studied for its scientific research application. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and further research is needed to determine its full potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 4-Methylquinazoline 3-oxide involves the reaction of 4-methylquinazoline with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield a high purity product with good yield. The purity of the compound is essential for its use in scientific research, as impurities can affect the results of experiments.
Wissenschaftliche Forschungsanwendungen
4-Methylquinazoline 3-oxide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
10501-56-1 |
|---|---|
Produktname |
4-Methylquinazoline 3-oxide |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3 |
InChI-Schlüssel |
OTAANUILXPAROJ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
Kanonische SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
Synonyme |
4-Methylquinazoline 3-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



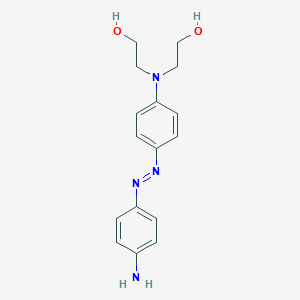

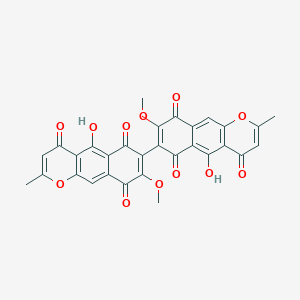


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
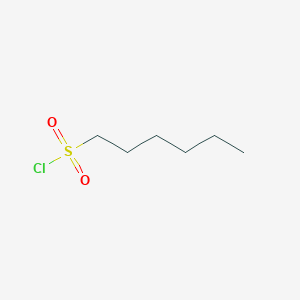
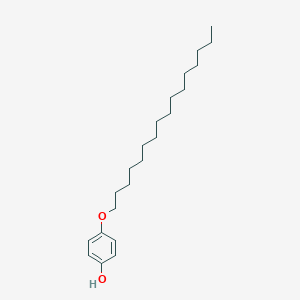
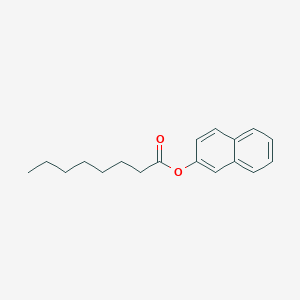




![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)